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Cat. No.: B1645902

Get Quote

Executive Summary
3-Methoxy-17-methyl-4-phenoxymorphinan (CAS: 47523-05-7) is a specialized morphinan

derivative primarily utilized in advanced organic synthesis as a deoxygenation intermediate.[1]

[2]

In the pharmaceutical development of opioids and antitussives, removing the oxygen

functionality at the C4 position is a key challenge when converting natural precursors (like

thebaine or sinomenine) into 4-unsubstituted drugs such as Dextromethorphan or Levorphanol.

[1][2] This molecule represents the "activated" ether form in the Sawa Dehydroxylation

sequence, where the 4-hydroxy group is capped as a phenyl ether to facilitate subsequent

reductive cleavage.[1][2]

Chemical Structure & Properties[2][3][4][5][6][7][8]
[9]
Structural Architecture
The molecule is built upon the tetracyclic morphinan scaffold.[2] Unlike natural opiates

(morphine/codeine) which feature a 4,5-epoxy bridge, this derivative possesses an open C-ring

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1645902#bc-rfq
https://amyjet.com/products/279306.shtml
https://en.wikipedia.org/wiki/Morphinan
https://amyjet.com/products/279306.shtml
https://en.wikipedia.org/wiki/Morphinan
https://amyjet.com/products/279306.shtml
https://en.wikipedia.org/wiki/Morphinan
https://en.wikipedia.org/wiki/Morphinan
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1645902?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


with a bulky phenoxy group at position 4.[1][2]

Feature Specification

IUPAC Name 3-methoxy-17-methyl-4-phenoxy-morphinan

Molecular Formula C₂₄H₂₇NO₂

Molecular Weight 361.48 g/mol

Core Scaffold
Morphinan (C-ring saturated, no 4,5-epoxy

bridge)

C3 Substituent Methoxy (-OCH₃)

C4 Substituent Phenoxy (-O-C₆H₅)

N17 Substituent Methyl (-CH₃)

Stereochemistry

Dependent on precursor.[1][2][3] (-)-Levo isomer

is relevant for opioid synthesis; (+)-Dextro for

antitussives.[1][2]

Physicochemical Characteristics[1]
Lipophilicity: The addition of the 4-phenoxy group significantly increases logP compared to

the 4-hydroxy parent, improving solubility in non-polar organic solvents used during

reduction steps.[1][2]

Steric Profile: The 4-phenoxy moiety introduces substantial steric bulk at the "bay region" of

the morphinan structure, preventing re-closure of the ether bridge and directing the

regioselectivity of catalytic hydrogenation.[2]

Synthetic Utility: The Sawa Dehydroxylation
The primary importance of this compound lies in the Sawa Dehydroxylation protocol (US Patent

3,707,470), a method developed to remove the phenolic hydroxyl group from position 4.[2]

Mechanistic Pathway
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Direct reduction of a phenol (C4-OH) is chemically difficult.[1][2] The Sawa strategy

circumvents this by converting the phenol into a phenyl ether (the topic molecule), which

weakens the C4-O bond, making it susceptible to reductive cleavage.[2]

Reaction Scheme (DOT Visualization)

Precursor Target Intermediate

Final Product

4-Hydroxy-3-methoxy-
17-methylmorphinan

(C4-OH)

3-Methoxy-17-methyl-
4-phenoxymorphinan

(C4-OPh)

 Ullmann Ether Synthesis
(PhBr, Cu catalyst, K2CO3) 

3-Methoxy-17-methyl-
morphinan

(C4-H, Dextromethorphan/Levomethorphan)

 Reductive Cleavage
(Na/liq. NH3 or H2/Pd) 

Figure 1: The Sawa Dehydroxylation pathway utilizing the 4-phenoxy derivative as the labile intermediate.

Click to download full resolution via product page

[1][2]

Experimental Protocol: Synthesis of the 4-Phenoxy
Intermediate
Note: This protocol is adapted from standard Ullmann ether synthesis conditions applied to

morphinans.

Reagents:

4-Hydroxy-3-methoxy-17-methylmorphinan (1.0 eq)[1][2]

Bromobenzene (excess, solvent/reagent)[1][2]

Copper powder (Catalyst, 0.1 eq)[1][2]

Potassium Carbonate (Base, 2.0 eq)[1][2]

Pyridine (Co-solvent)[2]

Methodology:
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Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve

the 4-hydroxy morphinan precursor in a mixture of bromobenzene and pyridine (ratio 5:1).

Activation: Add anhydrous Potassium Carbonate (

) and activated Copper powder.

Reflux: Heat the mixture to vigorous reflux (

) under an inert nitrogen atmosphere for 12-18 hours. The formation of the phenyl ether is
sterically demanding and requires high thermal energy.[2]

Work-up: Cool to room temperature. Filter off inorganic salts (Cu, KBr) through a Celite pad.

[1][2]

Isolation: Concentrate the filtrate under reduced pressure. The residue is dissolved in dilute

HCl, washed with ether (to remove unreacted bromobenzene), and then basified with

.[2]

Purification: Extract the free base into chloroform. Recrystallize from methanol/acetone to

yield 3-methoxy-17-methyl-4-phenoxymorphinan as crystalline solids.[1][2]

Validation Criteria:

Mass Spec: Molecular ion peak

.[2]

NMR: Appearance of aromatic protons for the phenoxy ring (multiplet at

6.8–7.4 ppm) and retention of the 3-OMe singlet.[2]

Pharmacological Implications (SAR)
While primarily a synthetic tool, the structure-activity relationship (SAR) of the 4-phenoxy

derivative offers insights into the opioid receptor binding pocket.[1][2]

Receptor Binding Dynamics
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Steric Clash: The C4 position in the morphinan scaffold sits in a "bay" region.[2] In the

natural ligand (morphine), this is an oxygen bridge.[2] In the 4-phenoxy derivative, the bulky

phenyl ring projects outward.[1][2]

Affinity Reduction: Studies suggest that 4-phenoxy substitution generally reduces affinity for

the

-opioid receptor compared to the 4-H (Levorphanol) or 4-OH analogs.[1][2] The bulk
interferes with the receptor's ability to accommodate the rigid T-shape of the morphinan
skeleton.[2]

Lipophilic Binding: However, the high lipophilicity allows for rapid Blood-Brain Barrier (BBB)

penetration.[1][2] If the specific enantiomer (Levo) is isolated, it may retain partial analgesic

activity, but it is pharmacologically inferior to the 4-desoxy end-product.[1][2]

Comparative SAR Table[1]
Compound C4 Substituent Activity Profile Role

Morphine 4,5-Epoxy Strong Agonist Natural Product

Levorphanol -H Strong Agonist Drug (Analgesic)

Dextromethorphan -H NMDA Antagonist Drug (Antitussive)

Topic Molecule -O-Ph Weak/Inactive Synthetic Intermediate
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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